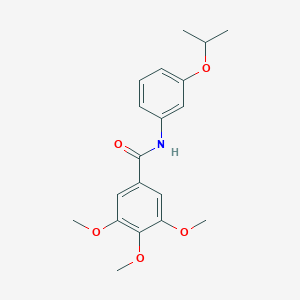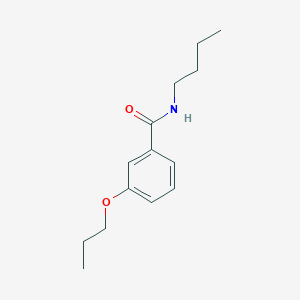![molecular formula C23H28N2O4 B268304 4-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B268304.png)
4-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the medical industry. This compound is commonly referred to as 'PEP005' and is a synthetic derivative of ingenol-3-angelate, which is a natural compound found in the sap of the plant Euphorbia peplus. PEP005 has been found to have anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new cancer treatments.
Mécanisme D'action
The mechanism of action of PEP005 involves the activation of protein kinase C (PKC) pathways. PKC is a family of enzymes that play a critical role in cell signaling and regulation. PEP005 activates PKC pathways, leading to the induction of cell death in cancer cells. Additionally, PEP005 has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
PEP005 has been found to have several biochemical and physiological effects. It has been shown to induce cell death in cancer cells by activating PKC pathways. Additionally, PEP005 has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. PEP005 has also been found to have anti-angiogenic properties, meaning that it can inhibit the growth of blood vessels that supply tumors with nutrients.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using PEP005 in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. Additionally, PEP005 has been found to have anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new cancer treatments. However, one limitation of using PEP005 in lab experiments is that it can be difficult to synthesize and purify, making it expensive and time-consuming to work with.
Orientations Futures
There are several future directions for the study of PEP005. One area of research is the development of new cancer treatments that use PEP005 as a therapeutic agent. Additionally, there is potential for the development of new treatments for skin conditions such as psoriasis and eczema. Further research is needed to fully understand the mechanism of action of PEP005 and its potential applications in the medical industry.
Méthodes De Synthèse
PEP005 is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of several reagents and solvents, including pyridine, acetic anhydride, and ethyl ether. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
PEP005 has been extensively studied for its potential applications in the medical industry. It has been found to have anti-tumor properties, making it a promising candidate for the development of new cancer treatments. PEP005 has been shown to induce cell death in cancer cells by activating protein kinase C (PKC) pathways. Additionally, PEP005 has been found to have anti-inflammatory properties, making it a potential treatment for skin conditions such as psoriasis and eczema.
Propriétés
Nom du produit |
4-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide |
|---|---|
Formule moléculaire |
C23H28N2O4 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
4-(2-ethoxyethoxy)-N-[2-(piperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C23H28N2O4/c1-2-28-16-17-29-19-12-10-18(11-13-19)22(26)24-21-9-5-4-8-20(21)23(27)25-14-6-3-7-15-25/h4-5,8-13H,2-3,6-7,14-17H2,1H3,(H,24,26) |
Clé InChI |
UVPBQSSCKXTMJS-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 |
SMILES canonique |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-propoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268221.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268222.png)
![2,4-dichloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268226.png)




![2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268236.png)

![3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268238.png)

![1-[4-(allyloxy)benzoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268242.png)
![4-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268243.png)
![2-phenyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268244.png)